Metabolic Stability: L-Cha Extends Peptide Plasma Half-Life up to 340-Fold vs. Native Sequence in Apelin-17
Incorporation of (S)-2-Amino-3-cyclohexylpropanoic acid (L-cyclohexylalanine, L-Cha) into the apelin peptide sequence confers a dramatic improvement in proteolytic stability compared to the native sequence. In an in vitro rat plasma stability assay, a pyr-1-apelin-13 analogue containing L-Cha displayed a 40-fold increase in plasma half-life. More significantly, an apelin-17 analogue with the same substitution exhibited a 340-fold increase in half-life compared to its native counterpart [1].
| Evidence Dimension | In vitro plasma half-life (proteolytic stability) |
|---|---|
| Target Compound Data | For L-Cha-containing apelin-17 analogue: up to 340-fold increase in half-life. For L-Cha-containing pyr-1-apelin-13 analogue: 40-fold increase in half-life. |
| Comparator Or Baseline | Native apelin-17 and pyr-1-apelin-13 peptides without L-Cha substitution. |
| Quantified Difference | 340-fold increase (apelin-17 analogue); 40-fold increase (apelin-13 analogue). |
| Conditions | In vitro rat plasma stability assay. |
Why This Matters
This quantifiable increase in half-life demonstrates that L-Cha is a critical building block for researchers designing longer-acting peptide therapeutics or probing in vivo biology, where the native sequence would be rapidly degraded.
- [1] Fernandez, K. X., Fischer, C., Vu, J., Gheblawi, M., Wang, W., Gottschalk, S., Iturrioz, X., Llorens-Cortés, C., Oudit, G. Y., & Vederas, J. C. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 12(8), 1402-1413. View Source
